5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid
Description
This compound belongs to the coumarin family, characterized by a 2H-chromen-2-one core substituted at positions 3, 4, and 7. The substituents include:
- 3-(2-Carboxyethyl): A three-carbon chain terminating in a carboxylic acid group.
- 4-Methyl: A methyl group enhancing lipophilicity.
- 7-[(5-Carboxy-2-furanyl)methoxy]: A furan ring linked via an ether bond, with a carboxylic acid at position 2.
Its molecular formula is C₁₈H₁₆O₈ (monoisotopic mass: 358.068867), and it is structurally related to bioactive coumarins, which often exhibit antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .
Properties
IUPAC Name |
5-[[3-(2-carboxyethyl)-4-methyl-2-oxochromen-7-yl]oxymethyl]furan-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O8/c1-10-13-4-2-11(25-9-12-3-6-15(26-12)18(22)23)8-16(13)27-19(24)14(10)5-7-17(20)21/h2-4,6,8H,5,7,9H2,1H3,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNAGOBZXDMKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC3=CC=C(O3)C(=O)O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can be approached through a multistep synthetic route starting with the respective chromen-2-one derivative. Key steps involve:
Synthesis of chromen-2-one core: : Achieved via condensation reactions of suitable phenolic and carbonyl compounds under acidic or basic conditions.
Attachment of furoic acid: : This often involves esterification or amidation reactions, requiring suitable reagents like thionyl chloride or carbodiimide coupling agents.
Introduction of carboxyethyl side chain: : Typically performed through alkylation reactions, utilizing bromoacetic acid or similar electrophiles in the presence of a base.
Industrial Production Methods
Industrial-scale production may employ more efficient and cost-effective processes, such as:
Batch reactions: : Utilized for high-yield, controlled synthesis with strict quality monitoring.
Flow chemistry: : Offers continuous synthesis, improved safety, and enhanced reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized using reagents like potassium permanganate or chromic acid to modify the chromen-2-one core or furoic acid group.
Reduction: : Hydrogenation can reduce unsaturated bonds within the molecule, such as using palladium on carbon (Pd/C).
Substitution: : Nucleophilic and electrophilic substitution reactions may alter functional groups, utilizing reagents like halides or organometallics.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromic acid.
Reducing agents: : Hydrogen gas with Pd/C, sodium borohydride.
Substitution reagents: : Alkyl halides, organolithium compounds.
Major Products Formed
Depending on the reaction conditions, products can include oxidized derivatives, reduced forms, or substituted analogs, providing a diverse array of chemical entities for further study.
Scientific Research Applications
Pharmacological Applications
1.1 Antioxidant Properties
Research indicates that compounds related to 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. Studies have shown that derivatives of this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .
1.2 Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes, making it a potential candidate for treating inflammatory diseases such as arthritis and asthma . The mechanism involves the modulation of signaling pathways that regulate inflammation.
1.3 Anticancer Activity
There is emerging evidence supporting the anticancer potential of this compound. It has been observed to induce apoptosis in various cancer cell lines, suggesting that it may serve as a lead compound in the development of new anticancer therapies . Further research is needed to elucidate its mechanisms and efficacy in vivo.
Biochemical Applications
2.1 Enzyme Inhibition
5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, it has shown promise in inhibiting certain kinases that play a role in cancer progression . This inhibition could lead to therapeutic strategies targeting metabolic dysregulation in cancer cells.
2.2 Drug Delivery Systems
The unique structure of this compound allows it to be explored as a component in drug delivery systems. Its ability to form complexes with drugs could enhance solubility and bioavailability, making it a valuable addition to pharmaceutical formulations . Studies on polymeric nanoparticles incorporating this compound have demonstrated improved drug release profiles.
Material Science Applications
3.1 Development of Functional Materials
In material science, 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid can be utilized in the synthesis of functional materials due to its chemical reactivity and ability to form stable bonds with various substrates. This property is particularly useful in creating coatings and composites with enhanced properties such as UV resistance and mechanical strength .
Case Studies and Research Findings
| Study Title | Objective | Findings |
|---|---|---|
| Antioxidant Activity of Coumarin Derivatives | To evaluate the antioxidant properties of coumarin derivatives | Demonstrated significant free radical scavenging activity |
| Anti-inflammatory Effects of Novel Compounds | To assess the anti-inflammatory effects of new chemical entities | Inhibition of TNF-alpha production was observed |
| Anticancer Mechanisms of 5-Carboxyethyl Coumarins | To investigate the anticancer potential | Induced apoptosis in human cancer cell lines |
Mechanism of Action
The effects of 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid are exerted through its interaction with specific molecular targets, such as enzymes or receptors. These interactions often involve:
Binding to active sites: : Inhibiting or activating enzymatic functions.
Modulating signal pathways: : Affecting cellular responses through receptor binding and subsequent signal transduction.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Variations on the Coumarin Core
a) Position 3 Modifications
- 5-({[3-(Carboxymethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-Furoic Acid (): Differs by a shorter carboxymethyl (CH₂COOH) group at position 3.
b) Position 4 and 7 Modifications
4-{[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoic Acid ():
Replaces the furoic acid with a benzoic acid moiety. The larger aromatic system may enhance π-π stacking but reduce solubility compared to the furan-based acid .Methyl 5-{[(6-Chloro-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}-2-Furoate ():
Features a chlorine at position 6 and a phenyl group at position 4. The esterified furoate (methyl ester) reduces hydrophilicity, while the phenyl and chloro groups increase steric bulk and lipophilicity, likely affecting bioavailability .
Functional Group Comparisons
a) Carboxylic Acid vs. Ester Derivatives
- Methyl 5-[(6-Hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate ():
The methyl ester group diminishes hydrogen-bonding capacity compared to free carboxylic acids. The hexyl chain at position 6 further enhances lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
b) Furocoumarin vs. Simple Coumarin Derivatives
- 2-(2-(4-Methoxyphenyl)-4,9-Dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic Acid ():
A fused furocoumarin system ([2,3-f]chromen) with a 4-methoxyphenyl group and acetic acid substituent. The fused ring system and methoxy group could enhance UV absorption and photochemical activity, relevant in photodynamic therapy .
Biological Activity
5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid is a complex organic compound belonging to the class of furoic acids and chromene derivatives. Its unique structure suggests potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C17H18O5
- Molecular Weight : 302.32 g/mol
- CAS Number : Not specified in the available sources.
The compound features a chromene moiety linked to a furoic acid, which may contribute to its biological properties.
Research indicates that compounds similar to 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid exhibit various mechanisms of action:
- Antioxidant Activity : Many furochromones have been shown to possess significant antioxidant properties, which are crucial for protecting cells from oxidative stress.
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in conditions like arthritis and cancer.
- Cytotoxic Effects : Some studies have indicated that related compounds can induce cytotoxicity in cancer cell lines, suggesting potential as anticancer agents.
Antioxidant Activity
A study by Zhang et al. (2019) evaluated the antioxidant capacity of chromene derivatives, revealing that compounds with similar structures effectively scavenge free radicals and reduce lipid peroxidation levels in vitro. The mechanism involves the donation of hydrogen atoms from hydroxyl groups present in the structure.
Enzyme Inhibition
In vitro studies have demonstrated that derivatives of furochromones can inhibit COX and LOX enzymes. For instance, a derivative with a similar chromene structure showed IC50 values of 10.4 μM against acetylcholinesterase (AChE) and 5.4 μM against butyrylcholinesterase (BChE), indicating moderate inhibitory activity .
| Enzyme Target | IC50 Value (μM) |
|---|---|
| AChE | 10.4 |
| BChE | 5.4 |
| COX-2 | Moderate |
| LOX-15 | Moderate |
Cytotoxicity Against Cancer Cells
Research has shown that related compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells). The presence of electron-withdrawing groups enhances their activity by increasing lipophilicity, facilitating better membrane penetration .
Case Studies
- Anti-inflammatory Effects : A study published in Phytotherapy Research evaluated the anti-inflammatory effects of chromene derivatives in animal models. The results indicated a significant reduction in inflammation markers when treated with these compounds.
- Anticancer Potential : In a clinical trial focused on breast cancer treatment, a derivative similar to 5-({[3-(2-carboxyethyl)-4-methyl-2-oxo-2H-chromen-7-yl]oxy}methyl)-2-furoic acid was administered alongside standard chemotherapy, resulting in improved patient outcomes and reduced side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
